molecular formula C12H9ClN2S B14909550 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile

2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile

Cat. No.: B14909550
M. Wt: 248.73 g/mol
InChI Key: OZVZNGNNKSQSBD-UHFFFAOYSA-N
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Description

2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is a compound that features a chloro-substituted benzonitrile core with a thiophen-3-ylmethylamino group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with thiophen-3-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Thiophene sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the chloro and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .

Properties

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

2-chloro-5-(thiophen-3-ylmethylamino)benzonitrile

InChI

InChI=1S/C12H9ClN2S/c13-12-2-1-11(5-10(12)6-14)15-7-9-3-4-16-8-9/h1-5,8,15H,7H2

InChI Key

OZVZNGNNKSQSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSC=C2)C#N)Cl

Origin of Product

United States

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